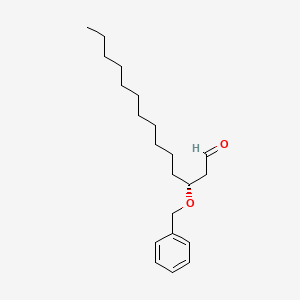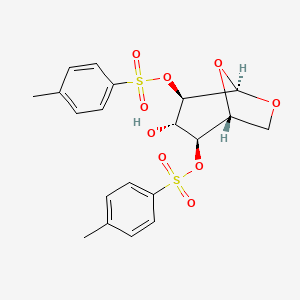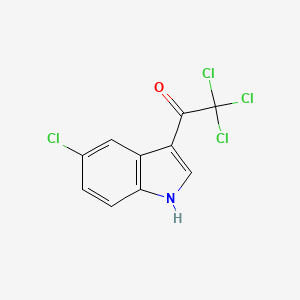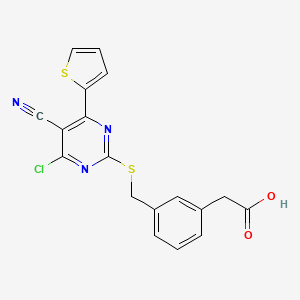
Tetradecanal, 3-(phenylmethoxy)-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is a chemical compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a phenylmethoxy group is attached to the third carbon in the (3R) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)- typically involves the reaction of tetradecanal with phenylmethanol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired stereochemistry is achieved. The reaction can be represented as follows:
[ \text{Tetradecanal} + \text{Phenylmethanol} \xrightarrow{\text{Catalyst}} \text{Tetradecanal, 3-(phenylmethoxy)-, (3R)-} ]
Industrial Production Methods
In an industrial setting, the production of Tetradecanal, 3-(phenylmethoxy)-, (3R)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanal, 3-(phenylmethoxy)-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetradecanoic acid, 3-(phenylmethoxy)-, (3R)-
Reduction: Tetradecanol, 3-(phenylmethoxy)-, (3R)-
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecanal, 3-(phenylmethoxy)-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetradecanal, 3-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanal: The parent compound without the phenylmethoxy group.
Tetradecanol: The reduced form of tetradecanal.
Phenylmethanol: The alcohol used in the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-.
Uniqueness
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C21H34O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(3R)-3-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m1/s1 |
Clave InChI |
XEVZLJCXXPDLCG-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)







![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)
